2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a chloroacetamide moiety, a cyclopropyl group, and a substituted oxazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine. For instance, 3,5-dimethyl-1,2-oxazole can be prepared by reacting 3,5-dimethyl-2-bromoacetophenone with hydroxylamine hydrochloride under basic conditions.
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Chloroacetamide Formation: : The chloroacetamide moiety is introduced by reacting chloroacetyl chloride with an appropriate amine. In this case, cyclopropylamine can be used to form N-cyclopropylchloroacetamide.
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Coupling Reaction: : The final step involves coupling the oxazole derivative with the chloroacetamide intermediate. This can be achieved through a nucleophilic substitution reaction where the oxazole nitrogen attacks the carbonyl carbon of the chloroacetamide, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different sites, such as the oxazole ring or the cyclopropyl group, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer double bonds or oxygen atoms.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and the chloroacetamide moiety are likely involved in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropylacetamide: Lacks the oxazole ring, making it less complex.
N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide: Does not have the chloro group, which may affect its reactivity.
2-Chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide: Missing the cyclopropyl group, altering its steric properties.
Uniqueness
2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the chloro group, cyclopropyl ring, and oxazole moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-10(8(2)16-13-7)6-14(9-3-4-9)11(15)5-12/h9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWANFWRHHDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C2CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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